molecular formula C23H34N4O B606445 N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide CAS No. 1268709-57-4

N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Cat. No. B606445
M. Wt: 382.552
InChI Key: FPPVJOTXZIRXTF-UHFFFAOYSA-N
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Description

“N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H34N4O . It is a crystalline solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group, an isopropyl group, a dimethyl group, a 1H-benzo[d]imidazol-2-yl group, and a piperidine-4-carboxamide group .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 382.552.

Scientific Research Applications

Pharmacokinetics and Efficacy in Cancer Treatment

  • ALK Inhibition in Cancer Therapy : Derivatives of the compound, particularly focused on Anaplastic Lymphoma Kinase (ALK) inhibitors, have been researched for potential applications in cancer treatment. These compounds have shown variable efficacy, with pharmacokinetics influenced by factors such as enzymatic hydrolysis in plasma, leading to different clearance rates and half-lives (Teffera et al., 2013).

  • PARP Inhibition for Anticancer Agents : A series of benzimidazole carboxamide derivatives, including analogs of the mentioned compound, have been designed and synthesized as potent anticancer agents. They show significant inhibitory activity on PARP1/2, important in cancer therapy, and have exhibited cytotoxicity against various human cancer cell lines (Tang et al., 2021).

Synthesis and Biological Activities

  • Antimycobacterial Activity : Novel derivatives of imidazo[1,2-a]pyridine-3-carboxamides, including compounds structurally related to the target molecule, have been synthesized and shown considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

  • Antimicrobial and Antioxidant Activities : Several derivatives of the compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed significant activities, indicating potential for use in related therapeutic areas (Sindhe et al., 2016).

  • Anticonvulsant Activity : Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide, structurally related to the target compound, have been synthesized and evaluated for anticonvulsant activity. The most active compounds had 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring (Soyer et al., 2004).

  • Antibacterial Evaluation of Derivatives : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized from N-benzyl-2-cyanoacetamide and related to the target compound, have shown effective antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Chemical Synthesis and Analysis

  • Synthesis of Derivatives : Efficient synthetic methods have been developed for derivatives of the compound, focusing on 3- and 4-(1H-azol-1-yl)piperidines. These methods extend to benzo analogues, which are key for further pharmaceutical development (Shevchuk et al., 2012).

properties

IUPAC Name

N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPVJOTXZIRXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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